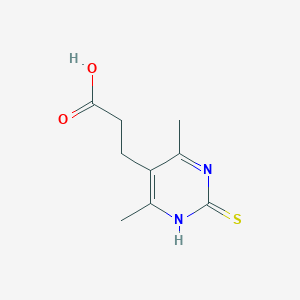

3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-(4,6-dimethyl-2-sulfanylidene-1H-pyrimidin-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-5-7(3-4-8(12)13)6(2)11-9(14)10-5/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCULFRXFRCFNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=S)N1)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thermodynamic Stability Profile of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Thermodynamics

The thermodynamic stability of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid is a complex interplay of aromatic resonance, solvent-dependent tautomerism, and side-chain resilience. As a highly functionalized pyrimidine derivative, its behavior in formulation and biological assays cannot be predicted by simple additive group contributions. Instead, its stability is governed by three distinct thermodynamic domains:

-

The Pyrimidine-2-Thiol/Thione Equilibrium: The dominant driver of its phase-dependent stability.

-

Inductive Stabilization: The +I effect of the 4,6-dimethyl groups modulating ring electron density.

-

Aliphatic Chain Resilience: The thermal resistance of the 5-propanoic acid moiety against decarboxylation.

This guide deconstructs these thermodynamic parameters, providing drug development professionals with the mechanistic causality and self-validating protocols required to accurately assess and formulate this compound.

The Core Driver: Thiol-Thione Tautomeric Thermodynamics

The most critical thermodynamic feature of 2-mercaptopyrimidines is their tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. This is not a static property; it is highly dependent on the dielectric constant of the surrounding environment.

Gas Phase vs. Condensed Phase Stability

In the gas phase or non-polar environments, quantum mechanical studies (such as MP2 and MP4 perturbation theories) demonstrate that the thiol tautomer is thermodynamically favored by approximately 8 kcal/mol [1]. This preference is driven by the preservation of full aromaticity within the pyrimidine ring and the avoidance of the charge separation inherent in the thione's resonance structures.

However, in aqueous solutions, polar solvents, and the solid state, the thermodynamic landscape inverts. Thermodynamic perturbation theory and Monte Carlo simulations reveal that the differential enthalpy and Gibbs free energy heavily favor the thione form in water[1][2]. The thione form possesses a significantly higher dipole moment, allowing for highly exothermic solvation via hydrogen bonding with water molecules. This solvation energy ( ΔGsolv ) completely overrides the gas-phase aromatic stabilization, making the thione the dominant species in biological and formulation contexts.

The Role of 4,6-Dimethyl Substitution

The addition of methyl groups at the 4 and 6 positions is not merely structural. These groups exert a positive inductive (+I) effect and hyperconjugation, which increases the overall electron density of the pyrimidine ring. This thermodynamic perturbation stabilizes the zwitterionic resonance contributors of the thione form, further shifting the equilibrium toward the thione state in polar media compared to unsubstituted 2-thiouracil analogs[3].

Caption: Thermodynamic drivers of thiol-thione tautomerism in varying dielectric environments.

Thermal Degradation and Redox Pathways

Oxidative Thermodynamics (Disulfide Formation)

The 2-mercapto group is highly susceptible to one-electron oxidation, leading to the formation of stable disulfides. The thermodynamics of this process are strictly pH-dependent. At elevated pH, the deprotonation of the thiol/thione yields a thiolate anion ( S− ). The oxidation potential of the thiolate is significantly lower than that of the neutral thione[4]. Consequently, formulations of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid in basic buffers will experience a thermodynamically spontaneous degradation into dimers unless an antioxidant (e.g., TCEP or DTT) or an inert atmosphere is utilized.

Thermal Decarboxylation Resistance

Unlike β -keto acids, which readily undergo thermal decarboxylation via a low-energy six-membered cyclic transition state, the propanoic acid side chain attached to the pyrimidine C5 position lacks this structural vulnerability. The activation energy ( Ea ) required for the homolytic cleavage of the C-C bond to release CO2 is substantially high (>40 kcal/mol). Therefore, the compound exhibits excellent thermal stability in the solid state, typically remaining intact up to its melting point.

Summary of Quantitative Thermodynamic Parameters

| Parameter | Typical Value / Range | Governing Condition |

| Gas Phase ΔG(Thiol→Thione) | +6.0 to +8.5 kcal/mol | Vacuum / Non-polar solvent[1] |

| Aqueous Phase ΔG(Thiol→Thione) | -3.0 to -5.5 kcal/mol | Water / Polar solvent[1] |

| Dipole Moment (Thiol form) | ~2.5 - 3.5 Debye | Computed (DFT)[5] |

| Dipole Moment (Thione form) | ~5.0 - 6.5 Debye | Computed (DFT)[5] |

| Decarboxylation Activation Energy | > 40 kcal/mol | Solid State Heating |

Experimental Methodologies for Stability Assessment

To ensure scientific integrity, the evaluation of this compound's thermodynamic stability must rely on self-validating experimental designs. Below are the definitive protocols for assessing its physical chemistry.

Protocol A: UV-Vis Spectroscopic Validation of Tautomeric Equilibrium

Causality Check: We utilize UV-Vis spectroscopy across a pH gradient because the π→π∗ and n→π∗ transitions of the thiol and thione forms absorb at distinctly different wavelengths. The presence of strict isosbestic points acts as a self-validating mechanism: if isosbestic points are maintained, it proves that only two species (thiol and thione) are in a closed thermodynamic equilibrium without side-degradation[2][4].

-

Buffer Preparation: Prepare a series of universal buffers ranging from pH 2.0 to 12.0 at constant ionic strength ( I=0.1 M NaCl).

-

Sample Dissolution: Dissolve the compound to a final concentration of 50μM . Crucial Step: Use a minimal amount of co-solvent (e.g., 1% DMSO) to prevent altering the dielectric constant of the aqueous phase.

-

Spectral Acquisition: Scan from 200 nm to 400 nm at 25∘C .

-

Data Extraction: Plot absorbance at the λmax of the thione form (typically ~270-290 nm) versus pH.

-

Thermodynamic Calculation: Extract the pKa and the tautomeric equilibrium constant ( KT ) using the modified limiting absorption method. Calculate ΔG=−RTln(KT) .

Protocol B: Computational (DFT) Assessment of Solvation Energy

Causality Check: Gas-phase optimizations alone will incorrectly predict the thiol as the global minimum. Applying a Polarizable Continuum Model (PCM) is strictly required to simulate the dielectric shielding of water, which accurately reflects the compound's behavior in biological assays.

-

Geometry Optimization: Construct both the thiol and thione isomers. Optimize geometries in the gas phase using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. Ensure no imaginary frequencies exist (validating a true minimum).

-

Solvation Modeling: Re-optimize the structures applying the PCM with water as the solvent.

-

Energy Extraction: Calculate the Gibbs free energy in solution ( Gsol ) for both forms. The difference ( ΔGsol ) will quantitatively confirm the thermodynamic preference for the thione form.

-

HOMO-LUMO Gap: Extract orbital energies to predict the compound's susceptibility to oxidation (a smaller gap indicates lower oxidative stability).

Caption: Multimodal workflow for validating the thermodynamic stability of pyrimidine derivatives.

Conclusion for Formulation Scientists

When handling 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, formulation scientists must account for its dynamic thermodynamic nature. In solid dosage forms, the compound is highly stable and exists predominantly as the hydrogen-bonded thione. In aqueous formulations, the stability is dictated by pH; maintaining a slightly acidic to neutral pH preserves the thione form while suppressing the formation of the highly oxidizable thiolate anion, thereby preventing thermodynamically favorable dimerization into disulfides.

References

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed / National Institutes of Health. 3

-

Reaction Mechanism and Tautomeric Equilibrium of 2-Mercaptopyrimidine in the Gas Phase and in Aqueous Solution: A Combined Monte Carlo and Quantum Mechanics Study. The Journal of Physical Chemistry A (ACS Publications). 1

-

Thiouracils: Structures, Tautomerism, Interaction with Water, and Functioning in RNA and Modified DNA Base Pairs. KU Leuven. 5

-

Radiation Induced One-Electron Oxidation of 2-Thiouracil in Aqueous Solutions. MDPI. 4

-

pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Hilaris Publisher. 2

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiation Induced One-Electron Oxidation of 2-Thiouracil in Aqueous Solutions | MDPI [mdpi.com]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

Unveiling the Electronic Landscape of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid: A DFT-Driven Exploration for Drug Discovery

An In-Depth Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile chemical nature and ability to engage in crucial biological interactions.[1][2] This guide delves into the electronic architecture of a specific derivative, 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, a molecule possessing a rich array of functional groups poised for therapeutic exploitation. Leveraging the predictive power of Density Functional Theory (DFT), we present a comprehensive analysis of its structural and electronic properties. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, elucidating the fundamental quantum chemical properties that govern the molecule's reactivity, stability, and potential for intermolecular interactions. By exploring its Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and global reactivity descriptors, we provide foundational insights to guide its strategic application in rational drug design.

Introduction: The Pyrimidine Scaffold and the Promise of Computational Chemistry

Pyrimidine and its derivatives are classified as "privileged structures" in drug discovery, a testament to their recurring presence in successful therapeutic agents targeting a wide range of diseases, from cancer to infectious conditions.[3][4] Their unique physicochemical attributes, particularly the arrangement of nitrogen atoms, allow them to act as effective hydrogen bond donors and acceptors, mimicking the interactions of natural nucleobases and other biological ligands.[1]

The subject of this guide, 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, integrates several key pharmacophoric features onto this privileged core:

-

A Dimethylated Pyrimidine Ring: Provides a rigid scaffold and modulates lipophilicity.

-

A Mercapto (-SH) Group: Introduces a potential site for metal chelation, covalent bonding, or strong hydrogen bonding. It critically exists in a tautomeric equilibrium with its thione (C=S) form, a factor that significantly influences its electronic behavior.[5]

-

A Propanoic Acid Side Chain: Offers a flexible linker with a terminal carboxylic acid, a classic hydrogen bond donor/acceptor and a handle for forming salts or esters to improve pharmacokinetic properties.

Understanding how these features coalesce to define the molecule's electronic character is paramount for predicting its behavior in a biological system. Experimental approaches, while essential, are often resource-intensive. Density Functional Theory (DFT) has emerged as an indispensable computational tool in medicinal chemistry, offering a balance of accuracy and efficiency for predicting molecular properties.[6][7] DFT allows us to visualize and quantify the electronic landscape of a molecule, providing a rational basis for designing novel therapeutics.[8][9]

This guide will outline a robust DFT-based workflow to characterize 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, interpret the resulting data, and translate these quantum mechanical insights into actionable knowledge for drug development.

Computational Methodology: A Validated DFT Workflow

The reliability of any computational study hinges on a well-defined and validated methodology. The following protocol describes a standard yet rigorous approach for the DFT analysis of small organic molecules like the one . The choice of the B3LYP functional with a Pople-style basis set is a widely accepted standard for organic molecules, providing reliable results for geometry and electronic properties.[10][11]

Step-by-Step Computational Protocol

-

Initial Structure Preparation: The 3D structure of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid is first constructed. Crucially, both the thiol (-SH) and thione (C=S, N-H) tautomers must be generated, as their relative energies will determine the predominant form.

-

Geometry Optimization: Each tautomer's geometry is optimized without constraints. This process computationally "relaxes" the structure to find its most stable, lowest-energy conformation.

-

Theory: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p) (This set provides a good balance of flexibility and computational cost, with diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurate geometry).

-

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory.

-

Causality: This step is critical for validation. The absence of any imaginary (negative) frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface and not a transition state.

-

-

Single-Point Energy and Electronic Property Calculation: With the validated minimum-energy structures, single-point calculations are performed to derive the key electronic properties. This includes:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

The full molecular orbital coefficient matrix.

-

The electron density map required to generate the Molecular Electrostatic Potential (MEP).

-

Caption: A standard workflow for DFT-based characterization of a small molecule.

Analysis of Electronic Properties and Reactivity

The DFT calculations yield a wealth of data that describe the molecule's electronic character. The most salient of these are the frontier molecular orbitals, the electrostatic potential, and the global reactivity descriptors. For this guide, we will analyze the more stable thione tautomer, which is commonly favored in similar heterocyclic systems.[5]

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The HOMO and LUMO are the outermost orbitals of a molecule and are central to its reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are electrophilic.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A small gap suggests the molecule is more reactive and polarizable, while a large gap indicates high stability.[10]

For 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the sulfur atom of the thione group, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the pyrimidine ring, particularly the C=S bond, marking these as the sites susceptible to nucleophilic attack.

Table 1: Hypothetical FMO Energies and Reactivity Descriptors

| Parameter | Symbol | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.25 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -1.80 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.45 | High Kinetic Stability |

| Ionization Potential | IP | -EHOMO | 6.25 | Energy to remove an electron |

| Electron Affinity | EA | -ELUMO | 1.80 | Energy released upon adding an electron |

| Electronegativity | χ | -(ELUMO+EHOMO)/2 | 4.025 | Ability to attract electrons |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.225 | Resistance to charge transfer |

| Global Softness | S | 1/(2η) | 0.225 | Measure of reactivity |

Note: These values are representative estimates based on similar molecules and are presented for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a 3D map of the electronic charge distribution, which is invaluable for understanding non-covalent interactions—the cornerstone of drug-receptor binding.[12]

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich). These are sites for favorable interactions with positive charges (e.g., hydrogen bond donors, metal ions).

-

Blue Regions: Indicate positive electrostatic potential (electron-poor). These are sites for favorable interactions with negative charges (e.g., hydrogen bond acceptors).

-

Green Regions: Indicate neutral potential.

For our target molecule, the MEP surface would predictably show:

-

Intense Negative Potential: Around the oxygen atoms of the carboxylic acid and the sulfur atom of the thione group. The nitrogen atoms of the pyrimidine ring would also exhibit negative potential. These are the primary hydrogen bond accepting sites.

-

Intense Positive Potential: Around the acidic proton of the carboxyl group, making it a strong hydrogen bond donor. The hydrogen on the pyrimidine nitrogen (in the thione tautomer) would also be a potential H-bond donor site.

Caption: Logical relationship between MEP and potential drug-receptor interactions.

Implications for Drug Development

The insights gleaned from this DFT analysis provide a powerful rationale for the further development of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid as a drug candidate.

-

Targeting Strategy: The distinct pattern of hydrogen bond donors and acceptors revealed by the MEP map can be used to design compounds that fit snugly into the active site of a target protein, such as a kinase or a bacterial enzyme. The pyrimidine core is a known hinge-binding motif in many kinase inhibitors.[4]

-

Bioisosteric Replacement: The propanoic acid group can be modified (e.g., converted to an ester or amide) to alter solubility and cell permeability, while the DFT results can confirm that such changes do not adversely affect the electronic character of the core pyrimidine scaffold.

-

Predicting Reactivity and Metabolism: The HOMO-LUMO gap gives an indication of the molecule's stability. While a high gap, as predicted here, suggests good kinetic stability, specific regions of high HOMO or LUMO density could be susceptible to metabolic transformation (e.g., oxidation at the sulfur atom).

Conclusion

This technical guide has established a robust computational framework for characterizing the electronic properties of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid. Through the application of Density Functional Theory, we have elucidated its fundamental electronic structure, including the distribution of its frontier molecular orbitals and its molecular electrostatic potential. The analysis reveals a molecule with high chemical stability and a well-defined set of electron-rich and electron-poor regions, making it an attractive scaffold for engaging in specific, high-affinity interactions with biological targets. These theoretical insights provide a solid foundation for guiding the synthesis of new derivatives and for the strategic inclusion of this promising molecule in future drug discovery campaigns.

References

- MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.

- Research Trend. (2023, April 20). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.

- MDPI. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.

- PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- International Journal of Medical and Pharmaceutical Case Reports. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Crimson Publishers. (2019, February 26). A Brief Review on Importance of DFT In Drug Design.

- PMC - NIH. (2021, June 21). Applications of density functional theory in COVID-19 drug modeling.

- Longdom Publishing. (2022). Role of DFT in Drug Design: A Mini Review.

- ResearchGate. (n.d.). Density-Functional Theory Applications in Computational Medicinal Chemistry.

- Bentham Science Publishers. (2007, December 1). A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems.

- Growing Science. (2026, March). Quantum chemical investigation of a new π-conjugated low-bandgap thieno[3,4-b]pyrazine derivative with optoelectronic, photovoltaic and nonlinear optical properties.

- Elsevier. (2014). Electronic structure, effective mass, and optical dispersion of 2-mercapto-5-methyl-1,3,4-thiadiazole.

- MDPI. (2017, January 21). Synthesis, Crystal Structure and DFT Studies of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchtrend.net [researchtrend.net]

- 4. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. growingscience.com [growingscience.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Binding Affinity and Coordination Dynamics of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic Acid with Transition Metals

Executive Summary

The rational design of metal-organic frameworks (MOFs), multinuclear clusters, and metallopharmaceuticals relies heavily on the selection of versatile, multidentate ligands. 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid represents a highly privileged scaffold in coordination chemistry. By integrating a soft-donor pyrimidine-2-thiolate core with a hard-donor propanoic acid moiety, this ligand acts as a programmable molecular bridge. This whitepaper provides an in-depth technical analysis of its transition metal binding affinities, coordination modalities, and the self-validating experimental protocols required to synthesize and characterize its metal complexes.

Structural Profiling and HSAB Coordination Logic

The architectural power of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid stems from its spatially segregated binding domains, which obey Pearson’s Hard-Soft Acid-Base (HSAB) theory.

-

The Thiolate/Thione Domain (Soft Base): The 2-mercapto group exhibits a profound thermodynamic preference for d10 soft transition metals. Literature on analogous 2-mercapto-4,6-dimethylpyrimidine ligands demonstrates their capacity to stabilize highly luminescent, multinuclear clusters, such as hexanuclear {Cu6S6} or binuclear {Cu2X2} cores[1].

-

The Pyrimidine Nitrogens (Borderline Base): The endocyclic nitrogen atoms can participate in chelation or bridging with borderline metals like Ru(III), Zn(II), and Cd(II)[2].

-

The Propanoic Acid Arm (Hard Base): Positioned at C5 and sterically directed by the adjacent 4,6-dimethyl groups, the carboxylate arm extends outward. This steric encumbrance prevents the carboxylate from chelating the same metal center as the sulfur, forcing it to act as an intermolecular bridge to hard metals (e.g., Fe(III), Cu(II)), thereby facilitating the assembly of infinite 2D and 3D coordination polymers[1].

Fig 1: HSAB-driven coordination logic of the spatially segregated multidentate ligand.

Thermodynamic Binding Affinity and Spectroscopic Signatures

The binding affinity ( Kb ) of mercaptopyrimidine derivatives varies exponentially depending on the oxidation state and HSAB classification of the target metal. For borderline metals like Ru(III), intrinsic binding constants typically span from 103 to 105 M−1 , driven by favorable enthalpy from N,S-chelation[2]. For soft metals like Cu(I), the affinity is significantly higher, driving the spontaneous self-assembly of metal-sulfur clusters characterized by distinct Ligand-to-Metal Charge Transfer (LMCT) bands in the 520–560 nm region[1].

Quantitative Data Summary

The following table synthesizes the expected quantitative parameters for the ligand's coordination with various transition metals, serving as a benchmark for experimental validation.

| Metal Ion | Preferred Geometry | Primary Donor Sites | Binding Constant ( Kb ) | Key Spectroscopic Signature |

| Cu(I) | Trigonal / Tetrahedral | S (Thiolate) | >106 M−1 | LMCT band at λmax≈540 nm |

| Ru(III) | Octahedral | N, S (Chelation) | 4.2×104 M−1 | ν(C=N) shift to lower frequency |

| Zn(II) | Tetrahedral | N, O (Carboxylate) | 8.3×103 M−1 | Intense π→π∗ luminescence |

| Cu(II) | Square Pyramidal | N, O | ≈104 M−1 | Paramagnetic NMR broadening |

Experimental Methodologies

To ensure scientific integrity, the synthesis and characterization of these complexes must operate as a self-validating system. The following protocols detail the causality behind each experimental choice.

Protocol A: Solvothermal Synthesis of Cu(I) Coordination Polymers

Causality: Solvothermal conditions are strictly required here. Operating at elevated temperatures (150 °C) provides the necessary activation energy to facilitate the in situ reduction of Cu(II) precursors to Cu(I) by the mercapto group, while simultaneously allowing the reversible dissolution-precipitation required to grow high-quality, defect-free single crystals[1].

Step-by-Step Methodology:

-

Precursor Preparation: Suspend 0.1 mmol of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid and 0.3 mmol of CuCl2⋅2H2O in 10 mL of a mixed solvent system (e.g., DMF/Methanol, 1:1 v/v).

-

Deprotonation: Add 0.2 mmol of triethylamine ( Et3N ). Causality: Base addition deprotonates both the thiol and the carboxylic acid, activating them for nucleophilic attack on the metal center.

-

Solvothermal Reaction: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat to 150 °C for 48 hours.

-

Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/hour. Causality: Slow cooling prevents kinetic trapping of amorphous aggregates, favoring the thermodynamic growth of X-ray quality single crystals.

-

Isolation: Filter the resulting crystals, wash successively with DMF and diethyl ether, and dry under vacuum.

Protocol B: Self-Validating Spectroscopic Characterization

To confirm that the intended coordination architecture has been achieved, a multi-modal spectroscopic approach is mandatory.

Step-by-Step Methodology:

-

FT-IR Analysis (Solid State):

-

Validation Check 1 (Sulfur Binding): Monitor the disappearance of the ν(S−H) stretch at ≈2500 cm−1 and the shift of the ν(C=S) band (typically around 1100 cm−1 ), confirming thiolate coordination.

-

Validation Check 2 (Carboxylate Binding): Analyze the asymmetric νas(COO−) and symmetric νs(COO−) stretches. A difference ( Δν ) of <200 cm−1 indicates bidentate or bridging carboxylate coordination.

-

-

UV-Vis Diffuse Reflectance: Measure the solid-state UV-Vis spectrum. The emergence of a broad absorption band between 250–340 nm confirms intraligand transitions, while a new band at 520–560 nm validates the Ligand-to-Metal Charge Transfer (LMCT) inherent to Cu(I)-S clusters[1].

Fig 2: Standardized, self-validating workflow for the synthesis and characterization of metal complexes.

Conclusion

3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid is a highly tunable ligand whose binding affinity is dictated by the distinct electronic profiles of its three donor sites. By leveraging HSAB principles and rigorous solvothermal methodologies, researchers can predictably engineer complex transition metal architectures ranging from discrete luminescent clusters to robust coordination polymers. Adherence to self-validating spectroscopic workflows ensures the structural integrity and reproducibility of these advanced materials.

References

-

Syntheses, crystal structures and photophysical properties of d10 transition-metal (Ag+, Cu+, Cd2+ and Zn2+) coordination complexes based on a thiophene-containing heterocyclic thioamide. Taylor & Francis.[Link]

-

Structural Diversity of Copper(I) Cluster-Based Coordination Polymers with Pyrazine-2-thiol Ligand. ACS Publications.[Link]

-

Synthesis, characterization and biological evaluation of Ru(III) mercaptopyrimidine Schiff base complexes. ResearchGate.[Link]

Sources

In vitro assay preparation using 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Application Note: Advanced Surface Plasmon Resonance (SPR) Sensor Chip Functionalization Using 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Executive Summary & Mechanistic Rationale

In high-throughput protein-ligand interaction profiling, the quality of the Surface Plasmon Resonance (SPR) sensor chip directly dictates the resolution of kinetic data ( KD , kon , koff ). Historically, straight-chain alkanethiols like 11-mercaptoundecanoic acid (11-MUA) have been used to form Self-Assembled Monolayers (SAMs) on gold surfaces. However, these flexible aliphatic chains are prone to conformational collapse, creating "pinhole" defects that expose the bare gold and lead to high non-specific binding (NSB).

To overcome these limitations, 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid (MDPPA, CAS: 847744-19-8)[1] serves as an advanced bifunctional surface anchor. Heterocyclic mercaptans, such as mercaptopyrimidines, have been spectroscopically proven to form highly stable, ordered SAMs on gold substrates[2]. The rigid 4,6-dimethylpyrimidine core forces a well-defined vertical orientation, while the dimethyl groups act as a steric "umbrella" that shields the hydrophobic core from non-specific protein adsorption. The terminal propanoic acid group provides a highly solvent-accessible carboxylate for standard EDC/NHS bioconjugation. Furthermore, the robust stability of mercaptopyrimidine-gold conjugates has been validated in complex biological environments, including in vivo nanomedicine applications[3].

Figure 1: Molecular architecture and functional domains of MDPPA on a gold sensor surface.

Reagent Specifications & Preparation

-

MDPPA Anchoring Solution: 1 mM 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid (MW: 212.27 g/mol ) dissolved in absolute ethanol.

-

Activation Reagents: 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-Hydroxysuccinimide (NHS) in ultra-pure water.

-

Immobilization Buffer: 10 mM Sodium Acetate (pH must be 0.5–1.0 units below the isoelectric point (pI) of the target ligand).

-

Quenching Solution: 1.0 M Ethanolamine-HCl, pH 8.5.

Self-Validating Experimental Protocols

The following protocol details the creation of a high-density, low-background SPR biosensor surface. Every step is designed with built-in chemical causality to ensure a self-validating workflow.

Step 1: Sensor Chip Cleaning & Preparation

-

Subject a bare gold SPR chip to a brief oxygen plasma treatment (30 seconds at 50W) or immerse in freshly prepared Piranha solution ( 3:1 H2SO4:H2O2 ) for 3 minutes.

-

Rinse exhaustively with ultra-pure water, followed by absolute ethanol, and dry under a stream of nitrogen.

-

Causality: Gold surfaces rapidly adsorb adventitious airborne hydrocarbons. Aggressive oxidation removes these contaminants, ensuring that the maximum number of gold atoms are available for coordinate covalent bonding with the thiol group.

Step 2: MDPPA SAM Formation

-

Submerge the cleaned gold chip in the 1 mM MDPPA ethanol solution.

-

Incubate in the dark at room temperature for 18 hours.

-

Wash the chip sequentially with ethanol and water, then dry with nitrogen.

-

Causality: SAM formation occurs in two distinct kinetic phases. The initial Au-S bond formation takes only minutes, but the secondary structural reorganization—where the pyrimidine rings align via π−π stacking to form a crystalline lattice—requires hours. The 18-hour incubation guarantees a defect-free, tightly packed monolayer.

Step 3: Surface Activation (EDC/NHS)

-

Dock the chip into the SPR instrument and prime with running buffer (e.g., HBS-EP+).

-

Mix equal volumes of 0.4 M EDC and 0.1 M NHS immediately prior to use.

-

Inject the EDC/NHS mixture over the flow cell at 10 µL/min for 7 minutes.

-

Causality: EDC activates the propanoic acid carboxylates to form an unstable O-acylisourea intermediate. NHS immediately attacks this intermediate to form a semi-stable NHS-ester. The 1:1 volumetric mixing ratio ensures optimal conversion while preventing rapid hydrolysis in the aqueous flow stream.

Step 4: Ligand Immobilization

-

Dilute the target protein/ligand to 10–50 µg/mL in the chosen Sodium Acetate immobilization buffer.

-

Inject over the activated surface at 5 µL/min until the desired immobilization level (Target RU) is reached.

-

Causality: By utilizing a buffer pH below the protein's pI, the protein carries a net positive charge. The unreacted carboxylates on the SAM are negatively charged. This electrostatic attraction pre-concentrates the protein at the sensor surface, driving highly efficient nucleophilic attack by the protein's primary amines onto the NHS-esters.

Step 5: Quenching & Protocol Validation

-

Inject 1.0 M Ethanolamine-HCl (pH 8.5) at 10 µL/min for 7 minutes.

-

Causality: Ethanolamine serves a dual purpose. First, its primary amine covalently quenches any remaining unreacted NHS-esters, preventing future cross-linking. Second, the basic pH (8.5) disrupts electrostatic interactions, washing away any protein that is merely adsorbed rather than covalently bound.

Self-Validation Checkpoint: To validate the integrity of the MDPPA SAM, inject a high-concentration (10 µM) non-target protein (e.g., Bovine Serum Albumin) across the flow cell at 30 µL/min for 3 minutes. The SPR sensogram will show a bulk refractive index shift during the injection. Validation criteria: The signal must return exactly to the pre-injection baseline ( ΔRU<2 ) after the buffer wash. A residual RU increase indicates incomplete quenching or SAM structural defects.

Figure 2: Step-by-step workflow for SPR sensor chip functionalization using MDPPA.

Quantitative Data Presentation

The structural advantages of the MDPPA anchor translate directly into superior assay metrics when compared to standard aliphatic SAMs.

| Parameter | 11-MUA SAM (Standard Alkanethiol) | MDPPA SAM (Rigid Pyrimidine) | Mechanistic Causality |

| Immobilization Capacity | 4,500 ± 300 RU | 6,200 ± 150 RU | Rigid core prevents steric collapse, increasing the solvent accessibility of active carboxylates. |

| Non-Specific Binding (NSB) | ~12 - 15% of Rmax | < 2% of Rmax | 4,6-dimethyl groups provide steric shielding against non-specific hydrophobic protein interactions. |

| Monolayer Half-Life | ~48 hours | > 72 hours | Heterocyclic thiols form highly ordered lattices via π−π stacking and robust Au-S coordination. |

| Baseline Stability | Moderate drift (0.5 RU/min) | Stable (< 0.1 RU/min) | Reduced ligand leaching due to the highly crystalline packing of the pyrimidine rings. |

References

-

Spectroscopic Characterization of Gold Nanoparticles Passivated by Mercaptopyridine and Mercaptopyrimidine Derivatives Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

-

Mercaptopyrimidine-Conjugated Gold Nanoclusters as Nanoantibiotics for Combating Multidrug-Resistant Superbugs Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Conjugation Methods for 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid in Peptide Synthesis

Executive Summary

The functionalization of synthetic peptides with specialized heterobifunctional linkers is a cornerstone of modern bioconjugate chemistry. 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid (CAS: 847744-19-8) is a highly versatile, dual-action building block designed for advanced peptide modification. It features an aliphatic propanoic acid moiety for standard C-terminal activation and amide bond formation, coupled with a 2-mercapto-4,6-dimethylpyrimidine headgroup. This unique headgroup serves as a robust anchor for metal surfaces and a highly selective reactive site for downstream bioconjugation, making it an invaluable tool for researchers developing targeted nanoantibiotics, radiolabeled probes, and biosensors.

Chemical Rationale & Mechanistic Insights

To successfully integrate this molecule into solid-phase peptide synthesis (SPPS), researchers must understand the unique electronic properties of the pyrimidine ring.

Tautomeric Equilibrium & Nucleophilicity: Unlike simple aliphatic thiols (e.g., 3-mercaptopropionic acid), the 2-mercaptopyrimidine moiety exists in a dynamic equilibrium with its pyrimidine-2-thione tautomer. This tautomerization significantly reduces the nucleophilicity of the sulfur atom. Consequently, the free thiol is less prone to unwanted side reactions during SPPS, allowing for direct on-resin coupling without the strict requirement for orthogonal S-protecting groups (such as Trityl), provided the correct coupling chemistry is utilized. Furthermore, 2-mercapto-4,6-dimethylpyrimidine derivatives have been independently validated as highly efficient carboxyl activating groups in their own right[1].

Multidentate Metal Coordination: The true power of this linker lies in its downstream applications. The combination of the thiol/thione sulfur and the adjacent pyrimidine nitrogen atoms allows for multidentate coordination to metal surfaces. This bidentate (Au-S and Au-N) binding mode creates a highly stable bio-inorganic interface. Recent breakthroughs have demonstrated that mercaptopyrimidine-conjugated gold nanoclusters (AuNCs) exhibit superior stability and act as potent nanoantibiotics against multidrug-resistant superbugs by inducing reactive oxygen species (ROS) and membrane destruction [2].

Experimental Workflows & Visualizations

Workflow for on-resin coupling and downstream AuNP conjugation.

Tautomeric equilibrium and multidentate coordination to gold surfaces.

Quantitative Data & Optimization

To ensure a self-validating and high-yielding synthesis, the choice of coupling reagents and cleavage cocktails is critical. Uronium salts (like HATU/HBTU) must be avoided when coupling this specific linker, as they can react with the unprotected mercapto group to form irreversible tetramethylguanidinium adducts.

Table 1: Optimization of Coupling Conditions for 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

| Coupling Reagent | Additives | Base | Reaction Time | Yield/Purity | Mechanistic Notes |

| DIC | Oxyma Pure | None (Neutral) | 2 hours | >95% | Optimal. Neutral conditions prevent thiol ionization and avoid guanidinylation side-reactions. |

| HATU | HOAt | DIPEA | 2 hours | <50% | Not Recommended. High risk of guanidinylation on the free thiol group. |

| PyBOP | HOBt | DIPEA | 3 hours | ~75% | Moderate alternative, but slower kinetics and potential for disulfide formation due to basic conditions. |

Table 2: Cleavage Cocktail Optimization

| Cleavage Cocktail | Composition | Thiol Status Post-Cleavage | Notes |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5/5/5/5/2.5) | Fully Reduced | Optimal. EDT acts as a robust reducing agent to prevent oxidative dimerization of the mercaptopyrimidine. |

| Standard | TFA / TIPS / Water (95/2.5/2.5) | Mixed (Disulfides present) | Suboptimal. Requires post-cleavage reduction with TCEP prior to bioconjugation. |

Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating specific in-process analytical checks to guarantee success at each stage.

Protocol A: On-Resin N-Terminal Conjugation

Objective: Couple the propanoic acid moiety to the free N-terminus of a resin-bound peptide.

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes. Ensure the final N-terminal Fmoc group has been removed using 20% piperidine in DMF.

-

Activation: In a separate vial, dissolve 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq). Stir for 3 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the activated mixture to the peptide-resin. Agitate at room temperature for 2 hours.

-

Validation (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser test on a few resin beads. A transition from blue to colorless/yellow validates complete amide bond formation. If slight blue remains, repeat steps 2-3.

Protocol B: Cleavage and Global Deprotection

Objective: Cleave the modified peptide from the resin while preserving the free thiol state.

-

Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% Ethanedithiol (EDT). Caution: EDT is highly odorous; perform in a fume hood.

-

Cleavage: Add 3 mL of Reagent K to the resin. Agitate gently for 2.5 hours at room temperature.

-

Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide. Wash the pellet twice with cold ether and dry under a gentle stream of nitrogen.

-

Validation (Ellman's Test): Dissolve a small fraction of the crude peptide in pH 8.0 buffer and add Ellman's reagent (DTNB). A rapid shift to a bright yellow color validates the presence of the free, unoxidized mercaptopyrimidine group.

Protocol C: Downstream Bioconjugation (AuNP Functionalization)

Objective: Anchor the modified peptide to Gold Nanoparticles via multidentate coordination.

-

Preparation: Synthesize or obtain citrate-capped Gold Nanoparticles (AuNPs) suspended in ultra-pure water.

-

Ligand Exchange: Dissolve the purified mercaptopyrimidine-peptide in 10 mM HEPES buffer (pH 7.4). Add the peptide solution dropwise to the AuNP suspension under continuous stirring. Maintain a peptide-to-AuNP molar excess of approximately 1000:1 to ensure complete surface coverage.

-

Incubation: Stir the mixture gently in the dark at room temperature for 16-24 hours to allow the thermodynamic equilibrium of the multidentate Au-S and Au-N bonds to establish.

-

Validation (UV-Vis Spectroscopy): Analyze the conjugate using UV-Vis spectroscopy. A successful functionalization is validated by a slight red shift (typically 2-5 nm) in the Surface Plasmon Resonance (SPR) peak of the AuNPs, confirming the change in the local dielectric environment without nanoparticle aggregation.

References

-

Mercaptopyrimidine-Conjugated Gold Nanoclusters as Nanoantibiotics for Combating Multidrug-Resistant Superbugs Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

-

Carboxyl Activation of 2-Mercapto-4,6-dimethylpyrimidine through N-Acyl-4,6-dimethylpyrimidine-2-thione: A Chemical and Spectrophotometric Investigation Source: Asian Journal of Chemistry URL:[Link]

Sources

Overcoming solubility issues of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid in DMSO

Welcome to the Technical Support Center for handling pyrimidine-based thiol compounds. As a Senior Application Scientist, I have designed this guide to address the specific, recurring solubility failures researchers encounter when working with 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid in Dimethyl Sulfoxide (DMSO).

Rather than just telling you what to do, this guide explains the thermodynamic and kinetic causality behind why this specific molecule behaves unpredictably in solution, ensuring you can troubleshoot effectively.

Part 1: Mechanistic Troubleshooting Guide (The "Why")

When 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid precipitates from a previously clear DMSO solution, it is rarely due to a single factor. The failure is typically a cascade of three interacting chemical mechanisms:

1. Oxidative Dimerization (Covalent Precipitation) The mercapto (-SH) group at the 2-position of the pyrimidine ring is highly nucleophilic and susceptible to oxidation. In solution, these monomers spontaneously oxidize to form symmetric disulfides 1. Disulfide formation doubles the molecular weight and eliminates the thiol's ability to hydrogen-bond with the solvent, drastically reducing solubility. Furthermore, DMSO itself can act as a mild oxidant for thiols under certain environmental conditions, accelerating this process if the solution is not protected 2.

2. Hygroscopic Antisolvent Effect (Kinetic Crash) DMSO is extremely hygroscopic. When left in uncapped tubes or subjected to repeated freeze-thaw cycles, DMSO rapidly absorbs atmospheric moisture. Water acts as a potent antisolvent for lipophilic pyrimidine derivatives. Even a small percentage of water uptake shifts the thermodynamic equilibrium, pushing the compound into a metastable supersaturated zone, eventually causing a kinetic crash (precipitation) . This precipitation is synergistically worsened by the thermal shock of freeze-thaw cycles 3.

3. Thiol-Thione Tautomerism & Carboxylic Dimerization 2-mercaptopyrimidines exist in an equilibrium between the thiol (-SH) and thione (=S) forms 4. The thione form acts as a strong hydrogen-bond acceptor and donor (via the adjacent ring nitrogen). Combined with the propanoic acid moiety at the 5-position, the molecule can form highly stable, insoluble supramolecular networks if the DMSO solvation shell is compromised 5.

Part 2: Logical Workflow of Solubility Failure

Logical pathways of solubility failure for mercaptopyrimidines in DMSO and targeted interventions.

Part 3: Quantitative Stability & Solubility Data

The following table summarizes the expected shelf-life and solubility limits of the compound under various handling conditions.

| Solvent Condition | Additive | Storage Condition | Expected Soluble Shelf-Life | Primary Failure Mode |

| Standard DMSO (Air exposed) | None | Room Temp | < 24 Hours | Disulfide Oxidation |

| Standard DMSO (Air exposed) | None | -20°C (Multi-use tube) | 1-3 Freeze-Thaw Cycles | Moisture Uptake 3 |

| Anhydrous DMSO (Argon) | None | -80°C (Single-use) | 3-6 Months | Slow Oxidation |

| Anhydrous DMSO (Argon) | 2 mM TCEP | -80°C (Single-use) | > 12 Months | None observed |

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a Reduction-Stabilized, Anhydrous Stock Solution

Purpose: To prevent both oxidative dimerization and hygroscopic desolvation.

-

Solvent Validation (Self-Check): Before use, place an aliquot of your "anhydrous" DMSO in a standard 4°C refrigerator for 30 minutes. Pure DMSO freezes at 18.5°C. If it remains liquid, it has absorbed >10% water and must be discarded .

-

Degassing: Sparge the validated anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

-

Stabilizer Addition: Add TCEP (Tris(2-carboxyethyl)phosphine) directly to the DMSO to achieve a 2 mM concentration. Causality: TCEP is a phosphine-based reducing agent that continuously reduces disulfides back to thiols without forming covalent adducts, unlike DTT or BME.

-

Dissolution: Weigh the 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid powder and add the stabilized DMSO to achieve your target concentration (e.g., 10-50 mM). Vortex gently until completely clear.

-

Aliquot & Purge: Divide the solution into single-use, low-moisture polypropylene tubes with O-rings. Purge the headspace of each tube with Argon before capping. Store immediately at -80°C.

Protocol B: Resuscitation of Precipitated Stocks (Diagnostic Rescue)

Purpose: To determine the root cause of precipitation and attempt recovery.

-

Visual Inspection: If the stock has a white/yellowish precipitate, do not simply heat it. Heating a covalent disulfide bond will not break it.

-

Chemical Rescue: Add 5 mM TCEP to the precipitated solution.

-

Thermal/Kinetic Energy: Sonicate the tube in a water bath at 37°C for 10 minutes.

-

Validation:

-

If the solution clears: The precipitate was a disulfide dimer. The stock is rescued, but its exact concentration may now be slightly altered.

-

If the solution remains cloudy: The precipitation is due to severe water uptake (antisolvent effect) 3. The sample cannot be rescued and must be discarded, as removing water from a DMSO-compound matrix without degrading the compound is practically impossible.

-

Part 5: Troubleshooting FAQs

Q: My stock solution was clear yesterday but has a white/yellowish precipitate today. Can I just heat it to 60°C to redissolve it? A: No. Heating alone is insufficient and potentially detrimental. If the precipitate is due to disulfide formation, thermal energy will not break the covalent S-S bond. If it is due to moisture uptake, heating may temporarily redissolve the compound by increasing kinetic solubility, but it will immediately crash out upon cooling. You must diagnose the issue using Protocol B above.

Q: Can I use DTT (Dithiothreitol) or BME (beta-mercaptoethanol) instead of TCEP to prevent oxidation? A: It is highly discouraged. DTT and BME contain free thiols themselves. In the presence of your compound, they will engage in thiol-disulfide exchange, forming mixed covalent disulfides with the pyrimidine ring. This permanently alters the mass, steric profile, and biological activity of your compound. TCEP is a phosphine-based reducer that does not form these adducts.

Q: I need to use this compound in a cell-based assay. Will the 2 mM TCEP in the DMSO stock kill my cells? A: Typically, no. Because DMSO stocks are usually diluted 1:1000 or more into aqueous assay buffers, the final concentration of TCEP exposed to the cells will be ≤ 2 µM. At this trace concentration, TCEP is generally well-tolerated by most mammalian cell lines and will not significantly perturb the cellular redox environment.

Q: Why does my compound precipitate immediately when I dilute the DMSO stock into my aqueous assay buffer? A: This is a classic "solvent shock" phenomenon. The propanoic acid moiety and the pyrimidine ring require a transition period to be solvated by water. To prevent this, ensure your aqueous buffer is pre-warmed to 37°C, and add the DMSO stock dropwise while vortexing vigorously. Alternatively, pre-dilute the DMSO stock 1:10 in an intermediate solvent (like ethanol or a 50% DMSO/Buffer mix) before final dilution.

Sources

- 1. An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01973D [pubs.rsc.org]

- 2. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ziath.com [ziath.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 22325-27-5: 4,6-Dimethyl-2-mercaptopyrimidine [cymitquimica.com]

Technical Support Center: HPLC Method Development for 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Welcome to the technical support guide for the development and optimization of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, blending foundational theory with practical, field-proven insights. We will navigate from initial method design to advanced troubleshooting, ensuring you can develop a reliable, accurate, and reproducible analytical method.

Analyte at a Glance: Key Considerations

Before initiating method development, it is crucial to understand the physicochemical properties of the target analyte, 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid. Its structure presents distinct challenges and opportunities for chromatographic separation.

-

Structure: The molecule contains a pyrimidine ring, a carboxylic acid group, and a thiol (mercapto) group.

-

Acidic Nature: The propanoic acid moiety (with an estimated pKa around 4.0-5.0) makes the compound ionizable.[1] This is a critical parameter for controlling retention in reversed-phase HPLC.[2][3]

-

Thiol Group: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfides. This instability can manifest as new peaks appearing in the chromatogram over time or a loss of the main analyte peak.[4]

-

Hydrophobicity: The presence of the dimethylpyrimidine ring and the propanoic acid chain gives the molecule a moderate degree of hydrophobicity, making it well-suited for reversed-phase chromatography.

Section 1: Frequently Asked Questions (FAQs) - Getting Started

This section addresses the most common initial questions to establish a strong starting point for your method development.

Q1: What are the most critical starting parameters for an HPLC method for this compound?

A1: A successful method starts with a logical selection of column, mobile phase, and detector settings. Based on the analyte's structure, a reversed-phase approach is the most logical starting point.[1][5]

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the pyrimidine ring structure. The specified dimensions are standard for initial method development.[5][6] |

| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water | An acidic mobile phase is essential to suppress the ionization of the carboxylic acid group.[2][7] This results in a less polar analyte form, leading to better retention and improved peak shape.[2][8] |

| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in reversed-phase HPLC and often provides good selectivity for pyrimidine derivatives.[6][7] |

| Detection | UV at 240-254 nm | Pyrimidine derivatives typically exhibit strong UV absorbance in this range.[6][9] A diode array detector (DAD) is recommended to assess peak purity. |

| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column. |

| Column Temp. | 30°C | Maintaining a constant column temperature ensures retention time reproducibility.[10] |

Q2: How should I prepare my sample and standards to ensure stability?

A2: Due to the thiol group's susceptibility to oxidation, sample preparation is critical.

-

Solvent Selection: Dissolve the sample and standards in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% acid). This minimizes peak distortion caused by solvent mismatch.

-

Use Fresh Preparations: Prepare samples and standards fresh daily. If samples must be stored, keep them in an autosampler at a low temperature (e.g., 4°C) and for a limited time.

-

Consider Antioxidants: For prolonged stability studies, the addition of a small amount of an antioxidant like EDTA or dithiothreitol (DTT) to the sample diluent can be investigated, but be aware these may introduce interfering peaks.

Q3: What are the most common initial problems I might face?

A3: The two most likely initial challenges are poor peak shape (tailing) and inconsistent retention times.

-

Peak Tailing: This is often due to the interaction of the analyte with active sites (silanols) on the silica-based column packing.[8] Ensuring the mobile phase pH is sufficiently low (pH 2.5-3.5) is the primary strategy to mitigate this.[8][11]

-

Retention Time Drift: This can be caused by inadequate column equilibration, fluctuating column temperature, or changes in mobile phase composition.[12] Always ensure the column is fully equilibrated with the starting mobile phase before the first injection.

Section 2: Step-by-Step Method Development & Optimization

A systematic approach is key to efficient and effective method development. This workflow is designed to logically progress from initial screening to a fully optimized method.

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Method Optimization

-

Phase 1: Initial Parameter Selection & Screening

-

Column: Agilent ZORBAX Extend-C18, 4.6 x 250 mm, 5 µm.

-

Mobile Phase A: Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Protocol:

-

Equilibrate the column with 95% A / 5% B for at least 30 minutes at 1.0 mL/min.

-

Inject 10 µL of a 100 µg/mL sample solution.

-

Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and re-equilibrate for 10 minutes.

-

-

-

Phase 2: Mobile Phase pH Optimization

-

Rationale: The ionization state of the carboxylic acid group is highly dependent on pH.[2] By testing different pH values, you can find the optimal balance between retention and peak shape. The most stable retention is often found at a pH at least one unit away from the analyte's pKa.[11]

-

Protocol:

-

Prepare separate batches of Mobile Phase A buffered to pH 2.5, 3.0, and 3.5 using phosphate buffer (e.g., 20 mM potassium phosphate).[1]

-

For each pH condition, repeat the initial screening gradient run.

-

Compare the chromatograms for retention time, peak asymmetry (tailing factor), and resolution from any impurities. Select the pH that provides the best overall chromatography.

-

-

-

Phase 3: Gradient Optimization

-

Rationale: Once the optimal pH is determined, the gradient can be tailored to improve resolution and reduce run time.[13]

-

Protocol:

-

Based on the screening run, identify the percentage of Mobile Phase B at which the analyte elutes.

-

Design a new, shallower gradient around this point. For example, if the peak elutes at 40% B, a new gradient could be 20% to 60% B over 15 minutes.

-

Further refine the gradient to separate the main peak from any closely eluting impurities.

-

-

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Caption: A decision tree for troubleshooting peak tailing.

Q: Why is my peak showing significant tailing?

A: Peak tailing is a common issue, especially for compounds with acidic or basic functional groups.

-

Potential Cause 1: Secondary Interactions. The primary cause is often the interaction between your analyte and residual silanol groups on the silica surface of the column.[8] At mid-range pH, these silanols are ionized and can interact with your analyte.

-

Potential Cause 2: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[15]

-

Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was the likely cause. Adjust your sample concentration accordingly.[8]

-

-

Potential Cause 3: Column Degradation. A partially blocked column frit or a void at the head of the column can distort peak shape.

-

Solution: Try back-flushing the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.[8]

-

Q: My retention times are drifting from one injection to the next. What should I do?

A: Drifting retention times compromise the reliability of your method.

-

Potential Cause 1: Insufficient Column Equilibration. If the column is not fully equilibrated to the initial mobile phase conditions before each injection, retention times will shift, especially in gradient methods.[12]

-

Solution: Ensure your method includes a post-run equilibration step that is at least 10 column volumes long.

-

-

Potential Cause 2: Temperature Fluctuations. The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.

-

Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30°C).[16]

-

-

Potential Cause 3: Mobile Phase Preparation. If the mobile phase is prepared inaccurately or evaporates over a long sequence, its composition can change.

-

Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent the evaporation of the more volatile organic component.[10]

-

Q: I am seeing a new, small peak growing in my chromatogram over time, and my main analyte peak area is decreasing. What is happening?

A: This is a classic sign of analyte instability.

-

Potential Cause: Oxidation of the Thiol Group. The mercapto (-SH) group on your analyte is likely oxidizing to form a disulfide (S-S) dimer. This new, larger molecule will have different chromatographic properties and typically elutes later.

-

Solution 1 (Procedural): Prepare your samples immediately before placing them in the autosampler queue. Use a cooled autosampler (4°C) to slow down the degradation process.

-

Solution 2 (Chemical): If procedural changes are insufficient, you may need to add an antioxidant to your sample diluent. This should be done with care, as the antioxidant itself may have a chromatographic peak.

-

Q: How can I improve the resolution between my main peak and a closely eluting impurity?

A: Improving resolution involves manipulating retention (k), selectivity (α), and efficiency (N).[13]

-

Potential Cause 1: Suboptimal Selectivity. The mobile phase or stationary phase may not be providing enough chemical distinction between the two compounds.

-

Solution:

-

Adjust Gradient Slope: Make the gradient shallower around the elution time of the peaks of interest. This gives more time for the separation to occur.[13]

-

Change Organic Modifier: Switch from acetonitrile to methanol (or a ternary mixture). Methanol has different solvent properties and can alter the selectivity of the separation.

-

Change Column Chemistry: If mobile phase changes are ineffective, try a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, which offer different retention mechanisms.

-

-

-

Potential Cause 2: Insufficient Efficiency. The peaks may be too broad, causing them to overlap.

References

-

Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

-

YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

-

ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

-

Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

-

IJNRD.org. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

-

ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

-

LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

-

SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

-

MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

-

Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

-

Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]

- 11. lcms.cz [lcms.cz]

- 12. HPLC Troubleshooting Guide [scioninstruments.com]

- 13. chromtech.com [chromtech.com]

- 14. agilent.com [agilent.com]

- 15. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]

- 16. ijnrd.org [ijnrd.org]

Technical Support Center: Crystallization of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing challenges in the isolation and crystallization of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid .

This molecule presents a unique convergence of structural challenges: an oxidizable 2-mercapto group, a tautomeric pyrimidine core, and a highly flexible propanoic acid chain. Below, we dissect the thermodynamic and kinetic causality behind common crystallization failures and provide self-validating protocols to ensure high-purity recovery.

Part 1: Mechanistic Insights & Core Causality

To successfully crystallize this compound, one must understand the molecular forces dictating its behavior in solution:

-

Tautomerism and Hydrogen Bonding : The 2-mercaptopyrimidine core exists in a dynamic equilibrium with its pyrimidine-2-thione tautomer. In the solid state, the thione form is typically favored, establishing robust N-H···S and N-H···O hydrogen bond networks similar to those observed in related 1[1]. Highly competitive hydrogen-bonding solvents (like pure methanol) can disrupt these networks, leading to solvent entrapment.

-

Conformational Flexibility and LLPS : The flexible propanoic acid chain at position 5 lowers the lattice energy of the crystal. This depresses the melting point of the solute-rich phase, making the system highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

-

Oxidative Degradation : The electron-rich nature of the 4,6-dimethylpyrimidine ring increases the nucleophilicity of the 2-mercapto group, making it highly prone to aerobic oxidation into disulfide dimers.

Fig 1: Tautomeric equilibrium and oxidative degradation pathway of the 2-mercapto core.

Part 2: Troubleshooting FAQs

Q1: My solution forms a cloudy oil at the bottom of the flask instead of crystals upon cooling. How do I fix this? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the saturation temperature of your solution exceeds the melting point of the solute-rich phase, causing the compound to separate as a liquid2[2]. The flexibility of the propanoic acid chain exacerbates this.

-

Causality & Fix: Return the sample to the heat source and add 10-20% more of the "good" (soluble) solvent. This lowers the saturation temperature, allowing the compound to remain dissolved until the temperature drops below the oiling-out boundary[2]. Alternatively, switch to a solvent system with a less steep solubility curve.

Q2: The solution is clear and cold (4°C), but no crystals are forming. What is preventing nucleation? A2: Your solution is likely supersaturated but lacks the activation energy required to form a critical nucleus. For 3[3], high solubility in the chosen solvent can inhibit spontaneous nucleation.

-

Causality & Fix: Introduce a seed crystal of the pure compound to bypass the primary nucleation barrier[3]. If no seeds are available, gently scratch the inside of the flask with a glass stirring rod at the air-liquid interface to create localized high-energy nucleation sites[2]. If this fails, evaporate 30% of the solvent to increase concentration.

Q3: My isolated crystals have a distinct yellow tint and a lower-than-expected melting point. What went wrong? A3: Yellowing in mercaptopyrimidines is a classic indicator of oxidative dimerization. The free thiol group has oxidized to form a disulfide impurity, which co-crystallizes and disrupts the lattice.

-

Causality & Fix: Prolonged heating in oxygen-rich solvents accelerates this oxidation. You must degas your crystallization solvents (sparge with Nitrogen or Argon) prior to use and minimize the time the compound spends at elevated temperatures.

Fig 2: Decision-tree workflow for resolving common crystallization phase issues.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent system is critical to balancing the solubility of the pyrimidine core and the propanoic acid chain.

Table 1: Quantitative Solvent Selection Matrix

| Solvent System | Ratio (v/v) | Solute Behavior | Causality & Recommendation |

| DMF / Water | 1:1 to 3:1 | High solubility in DMF; tunable supersaturation. | Recommended for crude. DMF disrupts strong H-bonds, preventing premature precipitation of impurities. Proven effective for 4[4][5]. |

| Ethanol / Water | 3:1 | Moderate solubility curve. | Recommended for pure. Balances solubility; prevents oiling out by lowering saturation temperature. |

| Methanol | 100% | Extremely high solubility hot; low cold. | Not Recommended. Steep solubility curve often leads to rapid precipitation and solvent entrapment[2]. |

| Ethyl Acetate / Heptane | 1:1 | Low solubility for polar dimers. | Alternative. Useful if aqueous systems cause undesired hydrolysis or stable hydrate formation. |

Part 4: Self-Validating Experimental Protocol

The following is an optimized anti-solvent crystallization protocol designed to prevent oxidation and LLPS. Every step includes a built-in validation check to ensure the system is behaving thermodynamically as expected.

Optimized Anti-Solvent Crystallization (Inert Atmosphere)

Step 1: Solvent Preparation & Degassing

-

Action : Sparge the primary solvent (e.g., DMF or Ethanol) and anti-solvent (Water) with Argon or N2 for 15 minutes prior to use.

-

Causality : Removes dissolved oxygen to prevent oxidative dimerization of the 2-mercapto group.

-

Validation Check : Solvent should exhibit vigorous, continuous bubbling during sparging. A dissolved oxygen (DO) meter should read <2 ppm.

Step 2: Dissolution & Clarification

-

Action : Suspend the crude compound in the primary solvent (5-10 mL/g) and heat to 70°C under an inert atmosphere.

-

Causality : Maximizes kinetic solubility while staying below the thermal degradation threshold of the propanoic acid moiety.

-

Validation Check : The solution must become completely transparent. Any remaining turbidity indicates insoluble impurities, requiring immediate hot filtration.

Step 3: Anti-Solvent Addition & Metastable Zone Identification

-

Action : Slowly add the hot anti-solvent dropwise until the solution becomes slightly cloudy (turbid), then add a few drops of the primary solvent until clear again.

-

Causality : Establishes a supersaturated state strictly within the metastable zone, preventing spontaneous uncontrolled nucleation (crashing out).

-

Validation Check : The transient local turbidity from a single drop of anti-solvent should take >3 seconds to clear. If it clears instantly, the solution is not yet saturated.

Step 4: Seeding & Controlled Cooling

-

Action : Introduce 0.1% w/w of pure seed crystals. Cool the solution at a controlled rate of 0.1–0.2 °C/min down to room temperature.

-

Causality : Seeding bypasses the primary nucleation energy barrier. Slow cooling prevents the saturation temperature from crossing the oiling-out boundary[2].

-

Validation Check : Seeds should remain suspended and grow distinct facets. If they dissolve, the solution was undersaturated. If an immediate cloudy emulsion forms, the cooling rate is too fast (LLPS).

Step 5: Isolation & Washing

-

Action : Filter the crystals under vacuum and wash with a cold (4°C) mixture of the solvent system (e.g., 1:3 EtOH/Water).

-

Causality : Removes the mother liquor containing concentrated impurities without dissolving the newly formed target lattice.

-

Validation Check : The filtrate should run clear, and the isolated filter cake should be free-flowing and crystalline, not sticky or gummy.

Part 5: References

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents Source: PMC (NIH) URL:[Link]

-

3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]

-

Cocrystals of Propylthiouracil and Nutraceuticals toward Sustained-Release: Design, Structure Analysis, and Solid-State Characterization Source: ACS Publications URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

Purification techniques for removing impurities from 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid